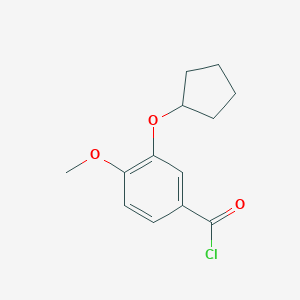

3-(环戊氧基)-4-甲氧基苯甲酰氯

描述

The compound "3-(Cyclopentyloxy)-4-methoxybenzoyl chloride" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that share structural similarities, such as the presence of a methoxy group attached to a benzene ring and various substitutions that affect the chemical and physical properties of these compounds. For instance, the paper titled "The identification of the urinary metabolites of 3-(4-methoxybenzoyl)-1-pentylindole (RCS-4), a novel cannabimimetic" discusses a synthetic indole-derived compound with a methoxybenzoyl group, which is relevant to the methoxybenzoyl moiety in the compound of interest .

Synthesis Analysis

The synthesis of related compounds often involves cross-coupling reactions, as mentioned in the paper on "3,14-Bis(4-formylphenyl)-17,17-di(n-pentyl)tetrabenzo[a,c,g,i]fluorene" where Suzuki–Miyaura cross-coupling is a key step . Similarly, the synthesis of cyano-substituted homo- and copolyesters from hydroxybenzaldehyde derivatives, as described in another paper, involves the conversion to acid chlorides using thionyl chloride . These methods could potentially be adapted for the synthesis of "3-(Cyclopentyloxy)-4-methoxybenzoyl chloride" by selecting appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of compounds with methoxybenzoyl groups can be quite complex, as seen in the crystal structure analysis of various compounds . For example, the crystal structure of "Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate" reveals intramolecular hydrogen bonds and a dihedral angle between the benzene rings . These structural details are crucial for understanding the reactivity and interactions of "3-(Cyclopentyloxy)-4-methoxybenzoyl chloride".

Chemical Reactions Analysis

The chemical reactivity of methoxybenzoyl-containing compounds can involve various transformations, such as O-demethylation, aromatic hydroxylation, and oxidation . The paper on the crystal structures of 4-methoxybenzoate bound cytochrome P450 enzymes provides insights into the oxidative demethylation activity of these enzymes . These reactions are relevant to understanding the potential metabolic pathways and chemical transformations that "3-(Cyclopentyloxy)-4-methoxybenzoyl chloride" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their molecular structure. For instance, the solvatochromism and crystallochromism in fluorescence of a tetrabenzo[a,c,g,i]fluorene derivative are attributed to its helical structure and intramolecular charge-transfer character . The thermal stability and solubility of cyano-substituted polyesters are related to their amorphous nature and hydrophilicity . These properties provide a context for predicting the behavior of "3-(Cyclopentyloxy)-4-methoxybenzoyl chloride" in different environments and its potential applications.

科学研究应用

含羟基和氨基团化合物的衍生试剂

该化合物可用作含羟基和氨基团化合物的衍生试剂。已发现在温和条件下与醇类、胺类和氨基酸发生反应,产生强荧光衍生物。这些衍生物在分析化学中通过薄层和高效液相色谱分离和检测中很有用(Tsuruta & Kohashi, 1987)。

甲氧基苯甲酰氯的溶解速率

对类似的甲氧基苯甲酰氯进行研究,以了解取代基对溶解速率的影响。这些研究对于了解这些化合物在不同溶剂中的反应性和稳定性至关重要,这对它们在化学合成中的应用很关键(Park & Kevill, 2011)。

新化合物的合成

该化合物已用于合成新的化学实体,例如与3-烷基-4-氨基-4,5-二氢-1H-1,2,4-三唑-5-酮反应。这对于新材料和药物的开发是相关的 (Yüksek等,2008)。

微乳液中的动力学研究

在微乳液中涉及甲氧基苯甲酰氯的动力学研究可提供有关它们在不同溶剂环境中的行为的见解。这对于了解它们在不同化学过程和配方中的反应特别重要 (Fernández等,2003)。

合成磷氮烷的作用

3-(环戊氧基)-4-甲氧基苯甲酰氯在合成磷氮烷中发挥作用,磷氮烷在材料科学和药物学等各个领域有应用 (Çil,Arslan,& Görgülü,2006)。

氧肟磷氮烷的生物评价

其用于合成氧肟磷氮烷,然后对其进行生物活性评价,表明其在开发新的生物活性化合物方面具有潜力(Koran et al., 2013)。

属性

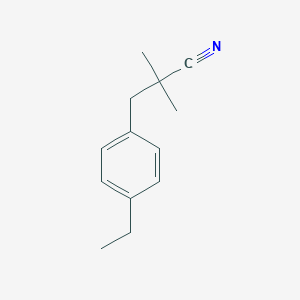

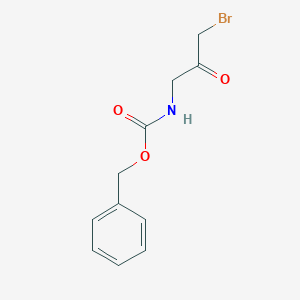

IUPAC Name |

3-cyclopentyloxy-4-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c1-16-11-7-6-9(13(14)15)8-12(11)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWHXPWJCDTADU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)Cl)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383246 | |

| Record name | 3-(cyclopentyloxy)-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopentyloxy)-4-methoxybenzoyl chloride | |

CAS RN |

144036-19-1 | |

| Record name | 3-(cyclopentyloxy)-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

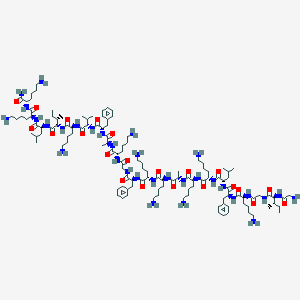

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

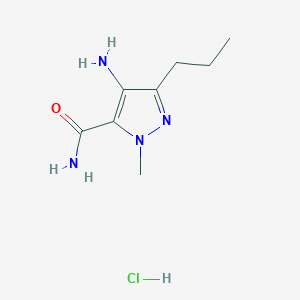

![3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B138693.png)

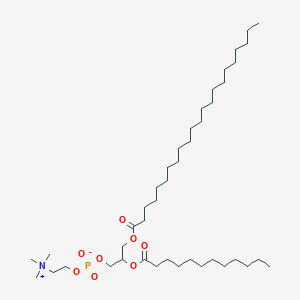

![3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile](/img/structure/B138697.png)